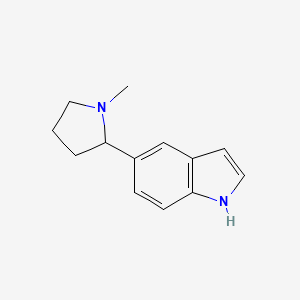![molecular formula C11H14FNO B11900034 (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluorophenylmethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzyl chloride and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenylmethyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the reduced fluorophenylmethyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: Employed in the design of ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(butylsulfanyl)methyl]pyrrolidin-3-ol .
- Pyrrolopyrazine Derivatives: These compounds share a pyrrolidine ring but differ in their substitution patterns and biological activities .
Uniqueness:
- Structural Features: The presence of the fluorophenylmethyl group and the specific stereochemistry at the 3-position of the pyrrolidine ring make (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol unique.
- Biological Activity: Its unique structure imparts distinct biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |
InChI-Schlüssel |
JLCQPMJBQFEEMH-LLVKDONJSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)F |
Kanonische SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


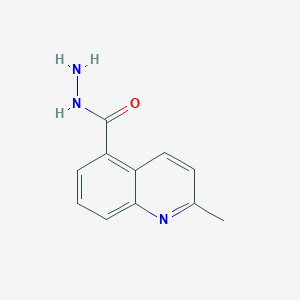
![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)
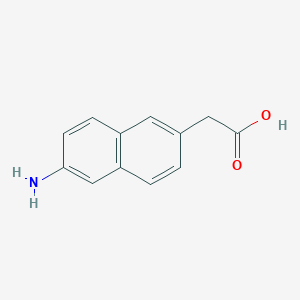


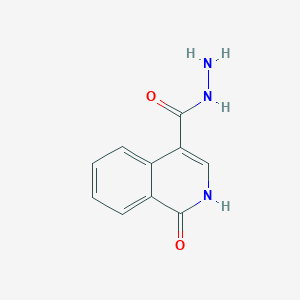
![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)
![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)
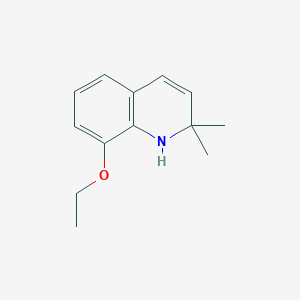
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)
